

# A Comparative Guide to HPLC Methods for ADC Purity and DAR Determination

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For researchers, scientists, and drug development professionals, ensuring the purity and accurate drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) is a critical quality attribute that directly impacts their safety and efficacy. High-performance liquid chromatography (HPLC) stands as a cornerstone analytical technique for these assessments. This guide provides a detailed comparison of the three most prevalent HPLC methods—Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC)—supported by experimental data and protocols to aid in method selection and implementation.

# **Introduction to ADC Analysis**

ADCs are complex biotherapeutics composed of a monoclonal antibody (mAb) covalently linked to a cytotoxic small-molecule drug. This complexity gives rise to product heterogeneity, including variations in the number of conjugated drugs (DAR) and the presence of aggregates or fragments. Therefore, robust analytical methods are essential to characterize these critical quality attributes.

## **Comparison of Key HPLC Methods**

The choice of HPLC method depends on the specific analytical need, the properties of the ADC, and the desired level of sample information. HIC, RP-HPLC, and SEC each offer unique advantages and are often used orthogonally to provide a comprehensive characterization of ADCs.



Feature	Hydrophobic Interaction Chromatography (HIC)	Reversed-Phase HPLC (RP-HPLC)	Size Exclusion Chromatography (SEC)
Primary Application	DAR determination, analysis of drug load distribution.[1][2][3]	DAR determination (often after reduction), purity, and impurity analysis.[1][4][5]	Aggregate and fragment analysis (purity).[6][7][8]
Separation Principle	Separation based on hydrophobicity under non-denaturing conditions.[2][3][9]	Separation based on hydrophobicity under denaturing conditions. [4][5]	Separation based on hydrodynamic size.[6] [7][8]
Advantages	- Resolves different drug-loaded species. [1][9] - Performed under non-denaturing conditions, preserving the native protein structure.[2][3] - Can be used for preparative purification of DAR species.[10]	- High resolution.[11] - Compatible with mass spectrometry (MS) for detailed characterization.[4] - Can separate positional isomers.[11]	- Simple and robust method.[6][8] - Effective for quantifying high and low molecular weight impurities.[6][7] - Can be coupled with MS for simultaneous characterization of multiple attributes.[6]
Limitations	- Mobile phases are often not directly compatible with MS due to high salt concentrations.[3] - Resolution can be challenging for ADCs with low hydrophobicity.[12]	- Denaturing conditions can alter the ADC structure.[3] [5] - May not be suitable for all types of ADCs, particularly lysine-linked conjugates.[5][13]	- Does not separate species with similar sizes but different DARs.[6] - Potential for non-specific interactions between hydrophobic ADCs and the column stationary phase.[5][7]

# **Experimental Data Summary**

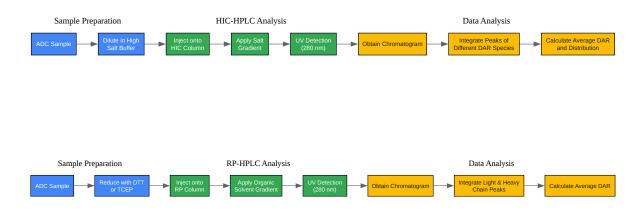


The following table summarizes typical performance characteristics of the different HPLC methods for ADC analysis.

Parameter	HIC	RP-HPLC (Reduced)	SEC
Resolution of DAR Species	Baseline resolution of DAR 0, 2, 4, 6, and 8 species is often achievable for cysteine-linked ADCs. [1][9][14]	High resolution of light and heavy chains with different drug loads.[1]	No resolution of different DAR species.
Precision (RSD)	Typically <5% for relative peak areas.	Typically <2% for calculated DAR values.[15]	Typically <1% for monomer and aggregate quantification.
Analysis Time	20-40 minutes.[2]	20-30 minutes.[11]	15-20 minutes.[6]

# **Experimental Workflows**

The following diagrams illustrate the typical experimental workflows for each HPLC method.







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### References

- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates -PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. lcms.cz [lcms.cz]
- 14. ymc.eu [ymc.eu]



- 15. Qualitative analysis of antibody—drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing)
   DOI:10.1039/C8AN01178H [pubs.rsc.org]
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